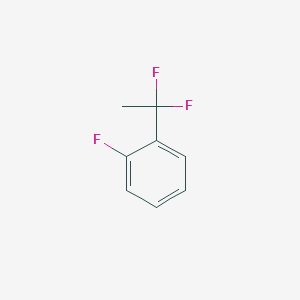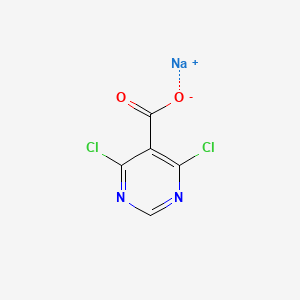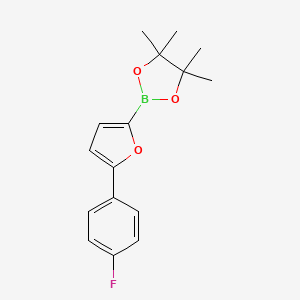
2-(5-(4-Fluorofenil)furan-2-il)-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding how a compound is made. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include understanding the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Análisis de la Estructura Cristal
El compuesto se ha utilizado en el estudio de estructuras cristalinas. Por ejemplo, se ha analizado la estructura cristalina de (4-fluorofenil)(5-(hidroximetil)furan-2-il)metanol, un compuesto relacionado . Este tipo de investigación puede proporcionar información valiosa sobre las propiedades y las posibles aplicaciones del compuesto.
Síntesis de Nuevos Compuestos
Este compuesto se puede utilizar como material de partida para la síntesis de nuevos compuestos. Por ejemplo, se ha utilizado en la síntesis de (E)-2-(5-(4-fluorofenil)-3-(furan-2-il)-4,5-dihidro-1H-pirazol-1-il)-5-((4-fluorofenil)diazenil)-4-metiltiazol . Tales compuestos pueden tener varias aplicaciones en diferentes campos de investigación.
Productos Químicos de Plataforma Derivados de Biomasa
El derivado oxidado ácido 2,5-furanodicarboxílico (FDCA) de un compuesto similar se ha identificado como uno de los productos químicos de plataforma derivados de biomasa más valiosos . Por lo tanto, es posible que "2-(5-(4-Fluorofenil)furan-2-il)-4,4,5,5-tetrametil-1,3,2-dioxaborolano" también podría tener aplicaciones en esta área.
Derivados del Ácido Propanoico
El compuesto se ha utilizado en la síntesis de 3-(4-fluorofenil)-3-(furan-2-il)ácido propanoico y 5-[2-(4-fluorofenil)-2-(furan-2-il)etil]-1,3,4-oxadiazol-2-tiol derivados . Estos derivados podrían tener posibles aplicaciones en varios campos, incluida la química medicinal.
Mecanismo De Acción
Target of Action
The compound contains a furan ring, which is a common motif in many biologically active compounds . The presence of the fluorophenyl group might also suggest potential interactions with certain protein targets, but without specific studies, it’s hard to predict the exact targets.
Biochemical Pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Furan derivatives have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a number of advantages when used in laboratory experiments. It is highly efficient and can produce the desired compound in high yields. In addition, it is non-toxic, non-mutagenic, and non-irritating, making it safe to use in laboratory experiments. However, the compound is relatively expensive, and the reaction conditions must be carefully controlled in order to obtain the desired product.
Direcciones Futuras
The potential future directions for research using 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are numerous. Further research into the mechanism of action of the compound could lead to the development of novel compounds with interesting properties. In addition, further research into the synthesis of the compound could lead to the development of more efficient and cost-effective methods. Furthermore, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, research into the use of the compound in metal-organic frameworks could lead to the development of new materials with interesting properties.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pinacol boronic esters, which are valuable building blocks in organic synthesis . The nature of these interactions often involves the formation of stable complexes that can facilitate or inhibit specific biochemical pathways.
Cellular Effects
The effects of 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hydromethylation of alkenes, a process that can alter cellular metabolic pathways . These changes can lead to variations in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular processes.
Metabolic Pathways
2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with pinacol boronic esters can influence the hydromethylation of alkenes, a key metabolic process . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Propiedades
IUPAC Name |
2-[5-(4-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-10-9-13(19-14)11-5-7-12(18)8-6-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAVSJFNMDHTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide](/img/structure/B1454881.png)
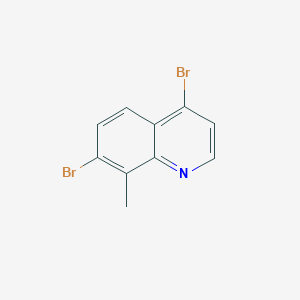
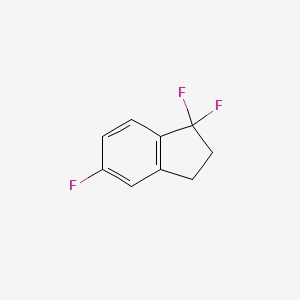
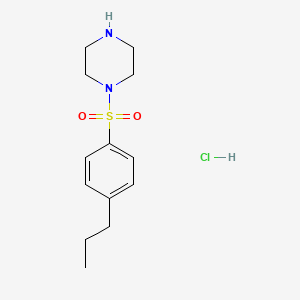


![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)

![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)
![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)

